Propyl[1-(thiophen-2-yl)ethyl]amine
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Overview
Description
Propyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[1-(thiophen-2-yl)ethyl]amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene-2-carboxylic acid, while reduction can produce thiophene-2-ethylamine derivatives .
Scientific Research Applications
Propyl[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of Propyl[1-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, thiophene derivatives are known to inhibit certain kinases and enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3 |
InChI Key |
QCPHSRPYXVWDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
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